Ethyl 2,3-dimethylazirine-2-carboxylate

Descripción

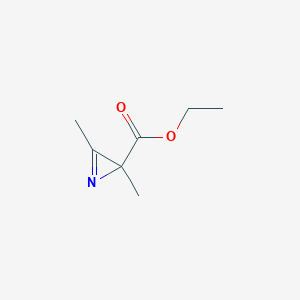

Ethyl 2,3-dimethylazirine-2-carboxylate is a strained heterocyclic compound containing a three-membered azirine ring (a nitrogen-containing analog of cyclopropane) substituted with two methyl groups and an ester functional group. The azirine ring’s high ring strain and electron-deficient nature make it reactive, particularly in cycloaddition reactions and as a precursor to bioactive molecules. Its ester moiety enhances solubility in organic solvents, facilitating synthetic applications.

Propiedades

Número CAS |

14369-89-2 |

|---|---|

Fórmula molecular |

C7H11NO2 |

Peso molecular |

141.17 g/mol |

Nombre IUPAC |

ethyl 2,3-dimethylazirine-2-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |

Clave InChI |

KKULBWQWJAGWFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(C(=N1)C)C |

SMILES canónico |

CCOC(=O)C1(C(=N1)C)C |

Sinónimos |

2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,3-dimethylazirine-2-carboxylate with analogous azirine derivatives and related heterocycles, focusing on reactivity, stability, and functional group contributions.

Comparison with Ethyl 1,9-Dihydroxyacridine-2-Carboxylate

Comparison with 2-Methyl-1,3-Dioxolane (CAS 497-26-7)

2-Methyl-1,3-dioxolane is a five-membered cyclic ether with a methyl substituent. Unlike the azirine compound, its oxygen-containing ring is less strained and more stable. Dioxolanes are commonly used as solvents or protecting groups, whereas azirines are typically reactive intermediates. The CAS registry entry for 2-methyl-1,3-dioxolane (497-26-7) confirms its well-established industrial role, contrasting with the niche research applications of azirine derivatives .

Comparison with 2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)

This compound shares structural motifs (ester-like oxygen atoms and alkyl substituents) but lacks the azirine ring’s nitrogen and strain. Its systematic name, 1,3-Dioxolane, 2-ethyl-2-methyl-, reflects a saturated ring system with minimal reactivity compared to the azirine’s electrophilic character .

Key Research Findings and Limitations

- Reactivity : this compound’s ring strain facilitates [2+1] or [3+2] cycloadditions, unlike the inertness of dioxolanes .

- Synthesis Challenges : Azirines often require specialized conditions (e.g., photolysis or transition-metal catalysis) due to their instability, whereas dioxolanes are synthesized via milder acid-catalyzed cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.